molecular formula C15H16Cl2N2O2S2 B2666918 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2320684-56-6

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2666918
CAS No.: 2320684-56-6
M. Wt: 391.33
InChI Key: VEFDKSJEBWUENR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dichlorinated aromatic ring and a pyrrolidine-thiophene hybrid substituent. Its synthesis typically involves coupling benzenesulfonyl chloride derivatives with amine-containing intermediates under basic conditions, followed by purification via column chromatography and recrystallization .

Properties

IUPAC Name

2,6-dichloro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2S2/c16-13-2-1-3-14(17)15(13)23(20,21)18-12-4-6-19(9-12)8-11-5-7-22-10-11/h1-3,5,7,10,12,18H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDKSJEBWUENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene moiety. The final step involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

The compound features a complex structure that includes a thiophene ring and a pyrrolidine moiety, which contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Antiviral Activity : Recent studies have highlighted the potential of similar sulfonamide derivatives in exhibiting antiviral properties. For instance, compounds containing thiophene and pyrrolidine have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). The structural similarity of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide suggests it may possess comparable antiviral activities.

Case Study : A study published in MDPI demonstrated that certain pyrrolidine derivatives exhibited significant antiviral effects with EC50 values indicating potent activity against viral strains resistant to conventional treatments . This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential.

Pharmacological Research

Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer properties. The presence of the sulfonamide group is known to enhance interactions with specific biological targets involved in cancer cell proliferation.

Case Study : Research has indicated that sulfonamide derivatives can inhibit certain cancer cell lines effectively. For instance, compounds with a similar backbone demonstrated IC50 values in the low micromolar range against breast cancer cell lines . This opens avenues for further investigation into the anticancer potential of this compound.

Materials Science

Polymer Chemistry : The unique chemical structure of this compound can be leveraged in the development of advanced materials. Its ability to form stable interactions with various substrates makes it a candidate for incorporation into polymer matrices for enhanced mechanical properties.

Data Table: Potential Applications in Materials Science

Application AreaPotential Benefits
CoatingsEnhanced durability and resistance
CompositesImproved mechanical strength
SensorsIncreased sensitivity and selectivity

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and material properties. Below is a comparative analysis with two structurally related sulfonamide derivatives:

Key Observations:

The 2,6-dichloro substitution on the benzene ring in the target compound contrasts with IIIa’s 4-methoxy group, suggesting divergent electronic effects (electron-withdrawing vs. electron-donating).

Synthetic Parallels: Both compounds employ benzenesulfonyl chloride as a key reagent, with pyridine and DMAP facilitating nucleophilic substitution . However, IIIa’s synthesis involves a quinoline intermediate, whereas the target compound utilizes a pyrrolidine-thiophene amine.

This suggests that similar methodologies could resolve the compound’s stereochemistry and confirm its solid-state conformation .

Research Findings and Functional Implications

  • Bioactivity: IIIa and related quinoline-sulfonamides exhibit antimicrobial and anticancer properties, attributed to their ability to intercalate DNA or inhibit metalloenzymes. The target compound’s thiophene-pyrrolidine group may confer selectivity for neurotransmitter receptors (e.g., serotonin or dopamine transporters), though experimental validation is required.
  • Solubility and Stability : The 2,6-dichloro substitution likely reduces aqueous solubility compared to IIIa’s methoxy groups but improves metabolic stability against oxidative degradation.

Biological Activity

The compound 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Sulfonamide group : Known for its antibacterial properties.
  • Chloro substituents : Positioned at the 2 and 6 positions of the aromatic ring, which may enhance biological activity.
  • Pyrrolidine ring : Contributes to its pharmacological profile.
  • Thiophene moiety : Imparts unique electronic properties that could influence biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides generally inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase.
  • Cellular Uptake : The presence of the pyrrolidine and thiophene groups may facilitate cellular uptake through specific transporters, enhancing efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to be effective against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus16 µg/mL

This table illustrates the effectiveness of the compound against common pathogens.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have revealed that this compound can induce cell death in cancer cell lines, indicating potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)15 µMInduction of apoptosis via ROS generation
HeLa (Cervical Cancer)20 µMCell cycle arrest and apoptosis

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that this compound effectively inhibited the growth of K562 leukemia cells by inducing apoptosis through mitochondrial dysfunction. The study utilized flow cytometry and MTT assays to quantify cell viability and apoptosis rates.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to established antibiotics.

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups like chloro enhances the lipophilicity and bioavailability of sulfonamide derivatives.
  • Structure-Activity Relationship (SAR) : Studies have established a correlation between specific structural features and biological efficacy, guiding future drug design efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, and how can intermediates be characterized?

  • Methodology : A multi-step synthesis is typically employed. For example, sulfonamide formation can be achieved via nucleophilic substitution between 2,6-dichlorobenzenesulfonyl chloride and a pyrrolidine-thiophene intermediate. Key intermediates (e.g., thiophen-3-ylmethyl-pyrrolidine) should be purified using column chromatography and characterized via 1H^1H/13C^13C NMR and LC-MS to confirm regiochemistry and purity .
  • Validation : Monitor reaction progress using TLC and confirm final product identity via high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. How can solubility and stability be optimized for in vitro assays involving this compound?

  • Methodology : Use solvent systems like DMSO-water mixtures (e.g., 10% DMSO) for initial dissolution. Assess stability via HPLC-UV under varying pH (4–9) and temperatures (4°C, 25°C, 37°C). For insoluble analogs, consider co-solvents (e.g., cyclodextrins) or salt formation .
  • Data Interpretation : Stability curves and kinetic degradation studies (e.g., Arrhenius plots) guide storage conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this sulfonamide?

  • Techniques :

  • NMR : 1H^1H/13C^13C NMR to resolve sulfonamide NH protons (~10–12 ppm) and thiophene/pyrrolidine ring protons. 2D NMR (COSY, HSQC) clarifies connectivity .
  • MS : LC-MS/HRMS confirms molecular ion ([M+H]+^+) and fragment patterns (e.g., cleavage at sulfonamide bonds) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Case Study : If pyrrolidine ring protons exhibit non-equivalent splitting, consider dynamic effects (e.g., restricted rotation due to steric hindrance from the thiophene group). Variable-temperature NMR (VT-NMR) can confirm conformational locking .
  • Validation : Compare experimental data with computational predictions (DFT calculations for 1H^1H chemical shifts) .

Q. What strategies are effective in optimizing reaction yields for large-scale synthesis?

  • Optimization :

  • Catalysis : Screen Pd/Cu catalysts for Suzuki couplings in thiophene-pyrrolidine intermediate synthesis .
  • Purification : Use recrystallization (e.g., ethanol/water) or preparative HPLC for sulfonamide isolation. Monitor purity via orthogonal methods (HPLC, 1H^1H NMR) .
    • Scale-Up Challenges : Address exothermicity in sulfonylation steps using controlled addition and cooling .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?

  • Methods :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and catalytic pockets (e.g., ATP-binding sites in kinases) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., hydrogen bonds with pyrrolidine N) .

Q. What analytical approaches resolve discrepancies in biological activity data across assays?

  • Case Study : If IC50_{50} values vary between cell-based and enzymatic assays, evaluate off-target effects via proteome-wide profiling (e.g., kinome screens) or assay-specific factors (e.g., membrane permeability in cell assays) .
  • Validation : Use isothermal titration calorimetry (ITC) to validate direct binding and rule out artifactual inhibition .

Q. How can structural analogs be designed to improve metabolic stability while retaining activity?

  • Design Principles :

  • Bioisosteres : Replace the thiophene ring with substituted pyridines to reduce CYP450-mediated oxidation .
  • Prodrugs : Introduce ester moieties on the pyrrolidine nitrogen for enhanced solubility and controlled release .
    • Validation : Perform microsomal stability assays (e.g., human liver microsomes) and compare half-lives (t1/2_{1/2}) .

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